2-Ethylhexyl hydrogen adipate

Description

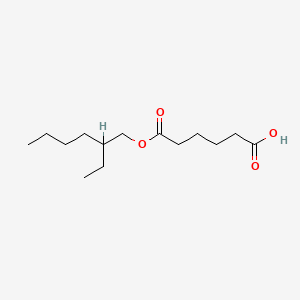

Structure

3D Structure

Properties

IUPAC Name |

6-(2-ethylhexoxy)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-3-5-8-12(4-2)11-18-14(17)10-7-6-9-13(15)16/h12H,3-11H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGYSHXGENGTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025679 | |

| Record name | Mono(2-ethylhexyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mono(2-ethylhexyl) adipate is a clear thick slightly yellow liquid. (NTP, 1992), Clear slightly yellow liquid; [CAMEO] | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4337-65-9 | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono-2-ethylhexyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono(2-ethylhexyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01X12CH07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylhexyl hydrogen adipate chemical properties and structure

An In-depth Technical Guide to 2-Ethylhexyl Hydrogen Adipate: Chemical Properties and Structure

Introduction

This compound, also known as mono-(2-ethylhexyl) adipate (MEHA), is an organic compound of significant interest in industrial chemistry and toxicology. As a monoester of adipic acid and 2-ethylhexanol, it serves as a crucial intermediate in the synthesis of di(2-ethylhexyl) adipate (DEHA), a widely utilized plasticizer.[1] Furthermore, MEHA is a primary metabolite of DEHA in biological systems, making its toxicological profile a subject of scientific scrutiny.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is characterized by a linear six-carbon dicarboxylic acid backbone (adipic acid) where one of the two carboxylic acid groups has formed an ester linkage with the branched eight-carbon alcohol, 2-ethylhexanol.[4] This structure imparts both hydrophilic (from the remaining carboxylic acid group) and lipophilic (from the ester and alkyl chain) properties to the molecule.

-

IUPAC Name : 6-(2-ethylhexoxy)-6-oxohexanoic acid[4]

-

Synonyms : Mono-(2-ethylhexyl) adipate, MEHA, Adipic acid 1-(2-ethylhexyl) ester, Adipic acid hydrogen 1-(2-ethylhexyl) ester[4][5]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application.

| Property | Value | Source |

| Appearance | Clear, thick, slightly yellow liquid | [4][5] |

| Boiling Point | 370.3°C at 760 mmHg | [5] |

| Density | 1 g/cm³ | [5] |

| Flash Point | 127.8°C | [5] |

| Vapor Pressure | 1.69 x 10⁻⁶ mmHg at 25°C | [5] |

| Refractive Index | 1.456 | [5] |

| Solubility | Insoluble in water | [5][6][7] |

| pKa | 4.68 ± 0.10 (Predicted) | [5] |

Synthesis and Manufacturing

This compound is primarily formed during the synthesis of di(2-ethylhexyl) adipate (DEHA). The industrial production of DEHA involves the direct esterification of adipic acid with 2-ethylhexanol, typically in the presence of an acid catalyst.[8][9] The formation of MEHA is the first step in this two-step reaction.

Reaction Pathway

The synthesis proceeds via a Fischer-Speier esterification mechanism. Adipic acid, a dicarboxylic acid, reacts with one molecule of 2-ethylhexanol to yield the monoester, MEHA, and one molecule of water.[9] Subsequently, MEHA can react with a second molecule of 2-ethylhexanol to form the diester, DEHA. To maximize the yield of MEHA, the molar ratio of reactants can be controlled, using a 1:1 ratio of adipic acid to 2-ethylhexanol.

Caption: Synthesis pathway of MEHA and DEHA.

Experimental Protocol for Synthesis

The following protocol outlines a laboratory-scale synthesis of this compound.

-

Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add adipic acid and 2-ethylhexanol in a 1:1 molar ratio.

-

Catalyst Addition : Add an acid catalyst, such as p-toluenesulfonic acid (approximately 0.5-1% of the total reactant weight).

-

Reaction Initiation : Heat the mixture with continuous stirring. The reaction temperature should be gradually increased to around 120-140°C to initiate the esterification and allow for the removal of water as an azeotrope with a suitable solvent like toluene.

-

Monitoring Reaction Progress : The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete for the mono-esterification when approximately one molar equivalent of water has been collected.

-

Work-up and Purification :

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by washing with a sodium bicarbonate solution.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and any unreacted 2-ethylhexanol under reduced pressure using a rotary evaporator.

-

-

Characterization : The final product can be characterized using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the presence of the ester and carboxylic acid functional groups and the overall structure of MEHA.

Chemical Reactivity

This compound possesses two key functional groups that dictate its chemical reactivity: a carboxylic acid group and an ester group.

-

Carboxylic Acid Reactivity : The free carboxylic acid group can undergo typical reactions such as deprotonation with a base to form a carboxylate salt, or it can be further esterified.

-

Ester Reactivity : The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, which would yield adipic acid and 2-ethylhexanol.[5][6] Esters can also react with strong oxidizing acids, potentially leading to a vigorous exothermic reaction.[5][6] The interaction with caustic solutions also generates heat.[5][6] Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[5][6][7]

Applications and Industrial Relevance

The primary industrial relevance of this compound is as a precursor in the synthesis of DEHA.[1] DEHA is a widely used plasticizer that enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[8][10] It is found in a variety of products including food packaging films, wire and cable insulation, and medical devices.[8][11]

While MEHA itself is not typically used as a final product, its formation is a critical step in producing DEHA. Understanding the properties and reactivity of MEHA is essential for optimizing the DEHA manufacturing process to achieve high yields and purity.[1]

Toxicology and Safety Profile

As a major metabolite of DEHA, the toxicological profile of MEHA is of considerable interest.[2] Animal studies on DEHA have indicated potential for liver, kidney, and reproductive toxicities at high doses.[2] Some studies suggest that MEHA, and not DEHA itself, is responsible for peroxisome proliferation observed in laboratory animals.[2]

Safety and Handling

Based on available safety data sheets, this compound does not meet the criteria for classification as a hazardous substance according to Regulation (EC) No 1272/2008.[12] However, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat when handling the chemical.

-

Ventilation : Use in a well-ventilated area to minimize inhalation of any vapors.[12]

-

Spill Management : In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[6][7] Avoid release into the environment.[12]

-

First Aid : In case of contact with eyes or skin, rinse thoroughly with water.[12] If inhaled, move to fresh air. If ingested, rinse the mouth with water.[12] Seek medical attention if symptoms persist.[12]

The material is stable under normal storage and handling conditions.[12] Incompatible materials to avoid include strong oxidizing agents.

Conclusion

This compound is a chemically significant molecule, primarily serving as an intermediate in the synthesis of the plasticizer DEHA and as a key metabolite in toxicological studies. Its unique structure, containing both an ester and a carboxylic acid functional group, defines its chemical properties and reactivity. A thorough understanding of its synthesis, properties, and safety profile is essential for professionals in chemical manufacturing, polymer science, and toxicology.

References

-

Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf. Available from: [Link]

- Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry.

-

Cas 4337-65-9, this compound - LookChem. Available from: [Link]

-

Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem - NIH. Available from: [Link]

-

Bis(2-ethylhexyl)adipate (DEHA) CAS N°: 103-23-1. Available from: [Link]

-

This compound - MySkinRecipes. Available from: [Link]

- CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents.

-

Safety Data Sheet: this compound - Chemos GmbH&Co.KG. Available from: [Link]

-

Public Health Goal for Di-(2-ethylhexyl) Adipate, September 2003 - OEHHA. Available from: [Link]

-

BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya. Available from: [Link]

-

DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data - IARC Publications. Available from: [Link]

-

Mono(2-ethylhexyl) adipate - EWG || Human Toxome Project. Available from: [Link]

-

CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. (2018). Available from: [Link]

-

DOA - Di(2-Ethylhexyl) Adipate - Bio Greenware Ltd. Available from: [Link]

Sources

- 1. plasticisers.org [plasticisers.org]

- 2. ewg.org [ewg.org]

- 3. cpsc.gov [cpsc.gov]

- 4. Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 4337-65-9,this compound | lookchem [lookchem.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. MONO(2-ETHYLHEXYL) ADIPATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 11. Bio Greenware Ltd | DOA - Di(2-Ethylhexyl) Adipate [biogreenware.com]

- 12. chemos.de [chemos.de]

A Senior Application Scientist's Guide to the Laboratory Synthesis of 2-Ethylhexyl Hydrogen Adipate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of 2-ethylhexyl hydrogen adipate, the monoester of adipic acid and 2-ethylhexanol. Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles, reaction kinetics, and purification strategies necessary to selectively favor monoesterification over the formation of the diester byproduct, bis(2-ethylhexyl) adipate (DEHA). We will explore the nuances of the Fischer-Speier esterification in the context of a dicarboxylic acid, offering detailed protocols for reaction execution, in-process monitoring, purification, and rigorous analytical characterization. This guide is intended for researchers and chemical development professionals requiring a reliable and well-understood method for producing this valuable chemical intermediate.

Foundational Principles: Mastering Selective Monoesterification

The synthesis of this compound is a classic example of a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The primary challenge in this synthesis is not the formation of the ester linkage itself, but rather the selective control required to stop the reaction after a single esterification event on the symmetrical adipic acid molecule.

Adipic acid possesses two equivalent carboxylic acid functionalities. Uncontrolled esterification with 2-ethylhexanol will inevitably lead to a statistical mixture of unreacted adipic acid, the desired monoester, and the fully esterified diester, bis(2-ethylhexyl) adipate (DEHA).[2] Achieving a high yield of the monoester hinges on manipulating the reaction equilibrium and kinetics. The core strategies involve:

-

Stoichiometric Control: Utilizing a specific molar ratio of the reactants is the most critical control parameter. To favor the monoester, the reaction is best performed with a 1:1 molar ratio of adipic acid to 2-ethylhexanol, or even a slight excess of adipic acid. This ensures that once a molecule of adipic acid is mono-esterified, it is statistically less likely to encounter another alcohol molecule than a fresh, unreacted adipic acid molecule.

-

Le Chatelier's Principle: The esterification reaction produces water as a byproduct.[3] To drive the reaction forward, this water must be removed from the reaction medium as it forms. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]

-

Kinetic Management: The second esterification (monoester to diester) is generally slower than the first. By carefully controlling the reaction time and temperature, it is possible to halt the reaction when the concentration of the monoester is at its maximum, a technique often employed in industrial processes to isolate monoesters.[5]

The Reaction Mechanism

The synthesis proceeds via the established acid-catalyzed esterification pathway. The catalyst, typically a strong protic acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid, protonates the carbonyl oxygen of one of adipic acid's carboxyl groups.[4] This critical step significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the hydroxyl oxygen of 2-ethylhexanol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the this compound product.

Caption: Simplified mechanism of acid-catalyzed monoesterification.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 moles of the target compound.

Health and Safety Precautions

-

Adipic Acid: Causes serious eye damage/irritation.[6][7] Avoid dust formation.

-

2-Ethylhexanol: Combustible liquid. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

p-Toluenesulfonic Acid (p-TSA): Corrosive. Causes severe skin burns and eye damage.

-

Toluene: Highly flammable liquid and vapor. Toxic if inhaled. Causes skin irritation. Suspected of damaging fertility or the unborn child.

All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Materials and Equipment

| Reagent / Material | Molar Mass ( g/mol ) | Quantity (moles) | Mass / Volume | Notes |

| Adipic Acid | 146.14 | 0.10 | 14.61 g | Purity ≥ 99% |

| 2-Ethylhexanol | 130.23 | 0.10 | 13.02 g (15.6 mL) | Purity ≥ 99% |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | ~0.002 | ~0.34 g | Catalyst, monohydrate is acceptable |

| Toluene | 92.14 | - | ~100 mL | Azeotropic agent |

| Diethyl Ether | 74.12 | - | ~200 mL | For extraction |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | 5% aqueous solution | For extraction |

| Hydrochloric Acid (HCl) | 36.46 | - | 2M aqueous solution | For acidification |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |

Equipment: 250 mL three-neck round-bottom flask, heating mantle with stirrer, reflux condenser, Dean-Stark apparatus, thermometer, separatory funnel, standard glassware.

Synthesis Procedure

-

Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, heating mantle, Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all joints are properly sealed.

-

Charging Reagents: To the flask, add adipic acid (14.61 g, 0.10 mol), 2-ethylhexanol (13.02 g, 0.10 mol), toluene (~100 mL), and p-TSA (~0.34 g).

-

Azeotropic Reflux: Begin stirring and gently heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water ceases to be collected, or the volume of collected water approaches the theoretical amount (1.8 mL, 0.1 mol). This typically takes 3-5 hours.

-

Reaction Monitoring (Optional): The reaction can be monitored by withdrawing small aliquots, quenching them, and titrating the remaining carboxylic acid content against a standardized NaOH solution. The reaction is stopped when the acid number approaches half of its initial value.[8]

-

Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Solvent Removal: Transfer the reaction mixture to a single-neck round-bottom flask and remove the toluene using a rotary evaporator.

Work-up and Purification

The purification strategy exploits the acidic nature of the desired monoester to separate it from the neutral diester and alcohol.

-

Dissolution: Dissolve the crude residue from step 2.3.6 in ~150 mL of diethyl ether.

-

Base Extraction: Transfer the ether solution to a separatory funnel and extract it three times with 50 mL portions of 5% aqueous sodium bicarbonate solution. The monoester will transfer to the aqueous layer as its sodium salt. The diester and unreacted 2-ethylhexanol will remain in the ether layer.

-

Combine and Wash: Combine the aqueous extracts. Wash this combined aqueous layer once with 30 mL of diethyl ether to remove any remaining neutral impurities. Discard all organic layers from this stage.

-

Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise with stirring until the pH is ~2. The this compound will precipitate as a white solid or oil.

-

Final Extraction: Extract the acidified aqueous solution three times with 50 mL portions of fresh diethyl ether. The purified monoester will now be in the ether layers.

-

Drying and Evaporation: Combine the final ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to yield the final product, which should be a viscous, colorless to pale yellow oil.

Caption: Experimental workflow for synthesis and purification.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound and to distinguish it from starting materials and the diester byproduct.

| Technique | Expected Observations for this compound |

| FTIR | - Very broad O-H stretch from ~3300-2500 cm⁻¹ (characteristic of a carboxylic acid).- Sharp C=O stretch from the ester at ~1735 cm⁻¹.- Sharp C=O stretch from the carboxylic acid at ~1710 cm⁻¹.- Aliphatic C-H stretches from ~2960-2860 cm⁻¹.- C-O stretch at ~1170 cm⁻¹. |

| ¹H NMR | - A very broad singlet at ~10-12 ppm (1H, COOH).- A triplet at ~4.05 ppm (2H, -O-CH₂-).- A multiplet at ~2.3 ppm (4H, two -CH₂- groups alpha to carbonyls).- A multiplet at ~1.6 ppm (3H, -CH- and two -CH₂- beta to carbonyls).- A broad multiplet from ~1.2-1.4 ppm (8H, four CH₂ groups in ethylhexyl chain).- A triplet at ~0.9 ppm (6H, two terminal CH₃ groups). |

| ¹³C NMR | - Two distinct carbonyl carbons: ~179 ppm (COOH) and ~174 ppm (Ester).- Methylene carbon attached to ester oxygen: ~67 ppm.- Multiple signals for aliphatic carbons between ~22-40 ppm. |

Note: NMR chemical shifts are approximate and may vary based on the solvent used. The key diagnostic feature in the ¹H NMR spectrum is the integration of the carboxylic acid proton (~10-12 ppm) relative to the ester methylene protons (~4.05 ppm), which should be in a 1:2 ratio. The presence of two carbonyl signals in the ¹³C NMR spectrum is also a strong confirmation of the asymmetrical monoester structure.

Conclusion

The successful laboratory synthesis of this compound is an exercise in controlling reaction equilibrium. By carefully managing the stoichiometry of the reactants and effectively removing the water byproduct, the formation of the monoester can be significantly favored. The purification protocol, based on the acidic nature of the target molecule, provides an efficient means of isolating a high-purity product. The analytical techniques outlined herein offer a robust system for validating the synthetic outcome, ensuring that researchers and drug development professionals have a reliable source of this important chemical intermediate for their work.

References

-

US4537987A - Preparation of pure monoesters of adipic acid.

-

Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis.

-

Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system.

-

Use of Multivariate Curve Resolution to Monitor an Esterification Reaction by Near-Infrared Spectroscopy.

-

WO2009066975A1 - A method for producing adipate ester.

-

Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes.

-

Optimizing Industrial Processes with High-Purity Adipate Esters: A Manufacturer's Guide.

-

Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.

-

Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.

-

Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment.

-

One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir.

-

CN102249909A - Method for preparing bis(2-ethylhexyl)adipate.

-

Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide.

-

Kinetics of the Esterification Reaction of Adipic Acid with 1,6-Hexanediol Catalyzed by Tetrabutyl Titanate.

-

Fischer–Speier esterification.

-

Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass.

-

Adipate Esters Manufacturers and Suppliers China.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

-

Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry.

-

Fischer Esterification.

-

Fischer Esterification.

-

Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst.

-

Chemical characterization of Di-(2-ethylhexyl) phthalate.

-

Safety Data Sheet - Adipic Acid.

-

SAFETY DATA SHEET - Bis(2-ethylhexyl)adipate.

-

Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment.

-

Safety Data Sheet: Adipic acid.

-

Bis(2-ethylhexyl) adipate CAS#: 103-23-1.

-

DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data.

-

Safety Data Sheet: Adipic acid.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Adipate Esters Manufacturers and Suppliers China - Adipate Esters Factory [integratechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. US4537987A - Preparation of pure monoesters of adipic acid - Google Patents [patents.google.com]

- 6. download.basf.com [download.basf.com]

- 7. chemos.de [chemos.de]

- 8. pubs.acs.org [pubs.acs.org]

2-Ethylhexyl hydrogen adipate CAS number 4337-65-9

An In-Depth Technical Guide to 2-Ethylhexyl Hydrogen Adipate (CAS 4337-65-9)

Foreword

This document provides a comprehensive technical overview of this compound (CAS 4337-65-9), also known as mono-(2-ethylhexyl) adipate (MEHA). For researchers, toxicologists, and professionals in drug development, understanding MEHA is not merely an exercise in characterizing a chemical entity. Instead, it is crucial for evaluating exposure to its parent compound, di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. MEHA is the primary, rate-limiting metabolite of DEHA, making it a critical biomarker in toxicokinetics, human biomonitoring, and safety assessment studies. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its analytical detection, and its significance in a broader biomedical and regulatory context.

Core Molecular and Physicochemical Profile

This compound is the monoester product of adipic acid and 2-ethylhexanol.[1][2] Its structure, featuring both a carboxylic acid and an ester functional group, dictates its chemical behavior and analytical handle.[3] It is typically encountered as a clear, thick, slightly yellow liquid.[1][4][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4337-65-9 | [1][4] |

| Molecular Formula | C₁₄H₂₆O₄ | [1][4] |

| Molecular Weight | 258.35 g/mol | [1][4] |

| IUPAC Name | 6-(2-ethylhexoxy)-6-oxohexanoic acid | [1] |

| Synonyms | Mono-(2-ethylhexyl) adipate (MEHA), Adipic acid mono(2-ethylhexyl) ester | [1][4] |

| Appearance | Clear, thick, slightly yellow liquid | [1][4] |

| Boiling Point | 370.3°C at 760 mmHg | [4] |

| Density | ~1.0 g/cm³ | [4] |

| Flash Point | 127.8°C | [4] |

| Water Solubility | Insoluble / Less than 1 mg/mL at 21°C | [1][2] |

| pKa | 4.68 ± 0.10 (Predicted) | [4] |

Synthesis and Chemical Reactivity

While this compound can be synthesized directly, its primary relevance in research and toxicology stems from its formation via the hydrolysis of the diester, DEHA.[3] However, direct synthesis is necessary for the production of analytical standards and reference materials.

Synthetic Pathway: Enzymatic Esterification

The synthesis of the monoester requires careful control of stoichiometry to prevent the formation of the diester. Enzymatic catalysis offers a highly selective and efficient route under mild conditions, which is preferable to harsher acid-catalyzed methods that can produce a mixture of products.

Caption: Selective synthesis of the monoester versus the diester.

Laboratory-Scale Synthesis Protocol: Lipase-Catalyzed Mono-esterification

This protocol is designed for the selective synthesis of the monoester, which can then be purified and used as an analytical standard. The choice of an immobilized lipase, such as from Candida antarctica, is critical for its high catalytic efficiency and ease of removal post-reaction.[6][7]

Methodology:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add adipic acid (1.0 mmol) and 2-ethylhexanol (1.0 mmol). The 1:1 molar ratio is crucial to favor mono-esterification.

-

Catalyst Addition: Introduce an immobilized lipase (e.g., Novozym 435) at a loading of 5-10% (w/w) relative to the total mass of reactants. The immobilization of the enzyme on a solid support prevents its dissolution and simplifies the workup procedure.

-

Reaction Conditions: The reaction is conducted in a solvent-free system to maximize reactant concentration and drive the equilibrium towards product formation. Heat the mixture to 45-60°C with continuous stirring.

-

Water Removal: The esterification reaction produces water as a byproduct. To shift the equilibrium towards the product, apply a vacuum (e.g., 5-10 mbar) to continuously remove water from the reaction vessel. This is the primary driver of high conversion rates.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them via Gas Chromatography-Flame Ionization Detection (GC-FID) or Thin Layer Chromatography (TLC). The goal is to maximize the formation of the monoester while minimizing the subsequent conversion to the diester.

-

Workup and Purification: Upon completion, cool the reaction mixture. The immobilized enzyme can be removed by simple filtration and can be washed and reused.[8] The crude product, containing unreacted starting materials, the monoester, and trace diester, is then purified using column chromatography on silica gel.

Chemical Reactivity

As a monoester of a dicarboxylic acid, this compound exhibits dual reactivity.[3]

-

Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield adipic acid and 2-ethylhexanol. It reacts with strong acids to liberate heat and with caustic solutions.[2][4]

-

Carboxylic Acid Group: Can be deprotonated by bases to form a carboxylate salt or can undergo a second esterification reaction in the presence of an alcohol to form a diester.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[9] Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[2][4]

Role in Metabolism and Toxicology

The primary significance of this compound to the scientific community is its role as the major metabolite of DEHA.[3][10][11] Understanding this metabolic pathway is fundamental to assessing human exposure to DEHA-plasticized materials.

Metabolic Pathway of DEHA

Orally administered DEHA is rapidly hydrolyzed in the gastrointestinal tract by esterases into MEHA and 2-ethylhexanol.[3][10] This initial hydrolysis is the rate-limiting step in its metabolism.[3] MEHA is then absorbed and can undergo further side-chain oxidation before excretion in the urine.[12] Key oxidized metabolites identified in human urine include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[12]

Caption: In-vivo hydrolysis and subsequent oxidation of DEHA.

Toxicological Implications

DEHA is considered a peroxisome proliferator in rodents, a mechanism linked to liver tumors in these species.[13] While primates are thought to be less sensitive, the toxicological profile of DEHA necessitates monitoring human exposure.[10] Since the parent diester (DEHA) is rapidly metabolized, the urinary concentration of its metabolites, including MEHA and its oxidized derivatives, serves as the most reliable and accurate biomarker of exposure.[12] Therefore, the ability to accurately quantify MEHA is paramount for risk assessment studies.

Analytical Methodologies

The quantification of this compound, particularly in biological matrices like urine, requires highly sensitive and specific analytical techniques. The methods of choice are chromatography coupled with mass spectrometry.

Analytical Workflow: From Sample to Signal

A robust analytical workflow involves sample preparation to release conjugated metabolites, extraction to isolate the analytes from the complex matrix, and instrumental analysis for detection and quantification.

Caption: Workflow for quantifying MEHA metabolites in urine.

Protocol: Quantification in Human Urine by Online SPE-LC-MS/MS

This protocol is based on established methods for human biomonitoring of plasticizer metabolites and is designed for high-throughput, sensitive analysis.[12]

Objective: To quantify this compound (MEHA) and its oxidized metabolites in human urine.

-

Sample Preparation (Deconjugation):

-

Pipette 0.5 mL of urine into a 2 mL autosampler vial.

-

Add an internal standard solution containing isotopically labeled analogs of the target analytes. The use of stable isotope dilution is the gold standard for quantification as it corrects for matrix effects and variations in instrument response.

-

Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution and an acetate buffer to adjust the pH to ~5.

-

Incubate the mixture at 37°C for 2 hours. This step is critical because metabolites are often excreted as water-soluble glucuronide or sulfate conjugates; the enzyme cleaves these conjugates to release the free analytes for extraction.

-

-

Online Solid-Phase Extraction (SPE):

-

Inject the prepared sample into the online SPE-HPLC-MS/MS system.

-

The sample is first loaded onto a turbulent flow chromatography column. This specialized column allows for the retention of the analytes of interest while larger matrix components (proteins, salts) are washed to waste. This step provides efficient sample cleanup and analyte enrichment.[12]

-

-

HPLC Separation:

-

After enrichment, a switching valve directs the mobile phase flow to elute the trapped analytes from the SPE column onto an analytical C18 HPLC column.

-

A gradient elution program using water and methanol (both typically containing a small amount of acid like formic acid to improve peak shape) is used to chromatographically separate MEHA from its various oxidized metabolites and other endogenous urine components.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The column eluent is directed into an electrospray ionization (ESI) source, typically operated in negative ion mode, which is highly sensitive for carboxylic acids.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and reduces chemical noise.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of the native analyte in the sample is calculated from the ratio of its peak area to the peak area of its corresponding isotopically labeled internal standard.

-

Applications in Research and Drug Development

The primary application of this compound is not as a commercial product itself, but as a critical tool and target analyte in several scientific domains:

-

Human Biomonitoring: Public health agencies use urinary MEHA levels to assess population-wide exposure to the plasticizer DEHA and to establish reference values.[11]

-

Toxicology and Risk Assessment: In toxicological studies, quantifying MEHA and its metabolites is essential for establishing the dose-response relationship of DEHA and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

-

Drug Development: During preclinical and clinical trials, there is a growing regulatory expectation to assess patient exposure to chemicals leaching from medical devices, IV bags, and tubing. Since DEHA is used as a plasticizer in some medical-grade PVC, analytical methods for MEHA are crucial for safety assessments.

-

Environmental Science: As a metabolite, MEHA can be monitored in environmental systems to trace the biodegradation of DEHA plasticizers.[11]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification as a hazardous substance under GHS/CLP regulations.[9] However, standard laboratory safety practices should always be observed.

-

Stability: The material is stable under normal ambient storage and handling conditions.[9]

-

Conditions to Avoid: No specific conditions are known to be hazardous, but avoiding high heat is prudent.[9]

-

Incompatible Materials: Avoid contact with strong oxidizers.[9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields and chemical-resistant gloves (e.g., nitrile).[9]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth. Seek medical attention if symptoms persist.[9]

References

-

LookChem. (n.d.). Cas 4337-65-9, this compound. Retrieved from [Link]

-

Cuellar, J. P. (1978). Degradation Studies of a Di(2-Ethylhexyl) Adipate Lubricant Basestock. DTIC. Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 77). Lyon: IARC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mono(2-ethylhexyl) adipate. PubChem Compound Database. Retrieved from [Link]

-

World Health Organization. (1995). Di(2-ethylhexyl)adipate in Drinking-water. WHO. Retrieved from [Link]

-

U.S. Consumer Product Safety Commission. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. CPSC. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment. (2003). Public Health Goal for Di-(2-ethylhexyl) Adipate. OEHHA. Retrieved from [Link]

-

International Agency for Research on Cancer. (n.d.). DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data. IARC Publications. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) adipate. PubChem Compound Database. Retrieved from [Link]

-

Pasquale, A., & Avella, F. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. ResearchGate. Retrieved from [Link]

-

Tragni, V., & Avella, F. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Retrieved from [Link]

-

Nehring, A., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. As cited in ResearchGate. Retrieved from [Link]

Sources

- 1. Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4337-65-9 [m.chemicalbook.com]

- 3. This compound | 4337-65-9 | Benchchem [benchchem.com]

- 4. Cas 4337-65-9,this compound | lookchem [lookchem.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. plasticisers.org [plasticisers.org]

- 8. Bis(2-ethylhexyl) adipate synthesis - chemicalbook [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. cdn.who.int [cdn.who.int]

- 11. cpsc.gov [cpsc.gov]

- 12. researchgate.net [researchgate.net]

- 13. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2-ethylhexyl hydrogen adipate

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-ethylhexyl hydrogen adipate, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of established scientific data and practical insights, designed to support laboratory and developmental applications.

Introduction and Chemical Identity

This compound, a monoester of adipic acid and 2-ethylhexanol, is a compound of interest in various chemical applications, including its use as a plasticizer and a synthetic intermediate.[][2] Its unique structure, featuring both a carboxylic acid and an ester functional group, imparts a distinct set of properties that are critical to its function and reactivity. This guide will delve into these characteristics to provide a thorough understanding of this molecule.

Nomenclature and Chemical Identifiers

Proper identification of a chemical substance is paramount for scientific accuracy and safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 6-(2-ethylhexoxy)-6-oxohexanoic acid | [3] |

| CAS Registry Number | 4337-65-9 | [3][4] |

| Molecular Formula | C₁₄H₂₆O₄ | [3][5] |

| Molecular Weight | 258.35 g/mol | [3] |

| Synonyms | Mono(2-ethylhexyl) adipate, MEHA, Adipic acid 1-(2-ethylhexyl) ester, 6-(2-ethylhexoxy)-6-keto-hexanoic acid | [3] |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physical and Chemical Properties

The physical state and chemical behavior of this compound are crucial for its handling, application, and processing.

Physical Properties

This compound is a clear, thick, slightly yellow liquid at room temperature.[3] A summary of its key physical properties is provided in the table below. It is important to note that a definitive experimental melting point is not consistently reported in the literature.

| Property | Value | Source |

| Physical State | Clear, thick, slightly yellow liquid | [3] |

| Boiling Point | 370.3 °C at 760 mmHg | |

| Flash Point | > 200 °F (> 93.3 °C) | [3] |

| Density | Approximately 1 g/cm³ | |

| Refractive Index | 1.456 | |

| Solubility in Water | < 1 mg/mL at 70 °F (21 °C) | [3] |

Note: Some physical properties are sourced from chemical databases and may be predicted rather than experimentally determined.

Chemical Properties and Reactivity

This compound possesses two key functional groups that dictate its chemical reactivity: a carboxylic acid and an ester.

-

Ester Group Reactivity : As an ester, it can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield adipic acid and 2-ethylhexanol. It can also react with strong oxidizing acids, which may lead to a vigorous and exothermic reaction.[3]

-

Carboxylic Acid Group Reactivity : The terminal carboxylic acid group can undergo typical reactions of this functional group, such as esterification with other alcohols, or salt formation with bases.

-

General Reactivity : The compound is known to react with acids to liberate heat, alcohols, and acids.[3] Interaction with caustic solutions can also generate heat. Flammable hydrogen gas can be generated by mixing esters with alkali metals and hydrides.[3] It is considered incompatible with strong oxidizing agents.

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and quality control of chemical compounds. The following sections provide an overview of the expected spectroscopic features of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the top three mass-to-charge ratio (m/z) peaks observed in GC-MS analysis are typically 129, 70, and 55.[3] LC-MS analysis in negative ion mode often shows the deprotonated molecule [M-H]⁻ at m/z 257.1758.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. A referenced spectrum is available for this compound.

Synthesis and Purification

General Synthesis Approach

The synthesis of this compound would logically involve the reaction of adipic acid with one molar equivalent of 2-ethylhexanol, typically in the presence of an acid catalyst. To favor the formation of the monoester over the diester, the reaction stoichiometry and conditions would need to be carefully controlled. A potential synthetic route could also involve the reaction of adipic anhydride with 2-ethylhexanol.

Figure 2: A conceptual workflow for the synthesis of this compound.

Purification

Purification of the crude reaction mixture to isolate the monoester would likely involve techniques such as column chromatography. The choice of stationary phase (e.g., silica gel) and a suitable mobile phase gradient would be critical to separate the monoester from the unreacted starting materials and the diester byproduct, bis(2-ethylhexyl) adipate.

Applications

This compound is primarily utilized in two main areas:

-

Plasticizer : It serves as a plasticizer, an additive that increases the plasticity or fluidity of a material.[][2] It is often used in the production of polymers like polyvinyl chloride (PVC).[]

-

Organic Synthesis : Its bifunctional nature makes it a useful intermediate in organic synthesis.[2]

Safety and Toxicology

Understanding the safety and toxicological profile of a chemical is essential for its safe handling and use.

Hazard Identification and Safety Precautions

This compound is considered a combustible liquid.[3] Standard safe handling procedures for laboratory chemicals should be followed. This includes working in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and safety glasses. In case of a spill, all sources of ignition should be removed, and the liquid should be absorbed with an inert material.[3] The contaminated surfaces can then be washed with ethanol followed by soap and water.[3]

Toxicological Profile

Much of the available toxicological data pertains to the diester, bis(2-ethylhexyl) adipate (DEHA), for which this compound is a primary metabolite.[8][9] Animal studies on DEHA have indicated potential for infertility and toxicity to the liver, kidney, spleen, and testes.[10] Developmental exposure to DEHA has been linked to decreased birth weight and poor bone formation.[10] It is important to note that the monoester (MEHA) itself has been shown to cause peroxisome proliferation, an effect not observed with the parent diester.[10] As a breakdown product of a widely used plasticizer, human exposure to this compound has been detected in biomonitoring studies.[10]

Conclusion

This compound is a versatile chemical with distinct physical and chemical properties stemming from its dual ester and carboxylic acid functionalities. While a significant body of knowledge exists, particularly regarding its identification and general reactivity, further research to establish a complete and experimentally verified dataset for properties such as its melting point and detailed spectroscopic analyses would be beneficial for the scientific community. The information provided in this guide serves as a robust foundation for professionals working with this compound, enabling its effective and safe application in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. Retrieved from [Link].

-

Environmental Working Group. (n.d.). Mono(2-ethylhexyl) adipate. Human Toxome Project. Retrieved from [Link].

-

Pharmaffiliates. (n.d.). Mono-2-ethylhexyl adipate | CAS No: 4337-65-9. Retrieved from [Link].

-

Fisher Scientific. (n.d.). Mono-2-ethylhexyl adipate, TRC 250 mg. Toronto Research Chemicals. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Hexanedioic acid, mono(2-ethylhexyl) ester. Substance Registry Services. Retrieved from [Link].

-

World Health Organization. (1995). Di(2-ethylhexyl)adipate in Drinking-water. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Ethyl Adipate. Retrieved from [Link].

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Industrial Chemicals. In Di(2-ethylhexyl) adipate. International Agency for Research on Cancer. Retrieved from [Link].

-

International Agency for Research on Cancer. (2000). DI(2-ETHYLHEXYL) ADIPATE 1. Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (1999). Technical Factsheet on DI (2-Ethylhexyl) Adipate. Retrieved from [Link].

-

U.S. Consumer Product Safety Commission. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7641, Bis(2-ethylhexyl) adipate. Retrieved from [Link].

-

Ataman Kimya. (n.d.). BIS(2-ETHYLHEXYL) ADIPATE. Retrieved from [Link].

-

Pautasso, M., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link].

-

MassBank of North America. (2021). Di(2-ethylhexyl) adipate; LC-ESI-QTOF; MS2; CE: 5eV; R=7000; [M+H]+. Retrieved from [Link].

-

Koch, H. M., et al. (2019). Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS. Journal of Chromatography B, 1124, 121-128. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Hexanedioic acid, bis(2-ethylhexyl) ester. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Mono(2-ethylhexyl) phthalate. In NIST Chemistry WebBook. Retrieved from [Link].

-

Haz-Map. (n.d.). Mono(2-ethylhexyl) adipate. Retrieved from [Link].

-

SpectraBase. (n.d.). Adipic acid di(2-ethylhexyl) ester. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20393, Mono(2-ethylhexyl) phthalate. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Mono(2-ethylhexyl) phthalate (CAS 4376-20-9). Retrieved from [Link].

-

Pautasso, M., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. AIR Unimi. Retrieved from [Link].

-

Zulfiqar, F., et al. (2022). Isolation of Bis(2-Ethylhexyl) Terephthalate and Bis(2-Ethylhexyl) Phthalate from Capparis spinosa L. Leaves. ResearchGate. Retrieved from [Link].

-

Marin, M. L., & Migallon, P. (2004). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Transactions of the Illinois State Academy of Science, 97(3 & 4), 167-176. Retrieved from [Link].

Sources

- 2. MONO(2-ETHYLHEXYL) ADIPATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Mono(2-ethylhexyl) adipate | C14H26O4 | CID 20342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.who.int [cdn.who.int]

- 9. cpsc.gov [cpsc.gov]

- 10. ewg.org [ewg.org]

Mono-2-ethylhexyl adipate (MEHA) identification and characterization

An In-depth Technical Guide to the Identification and Characterization of Mono-2-ethylhexyl Adipate (MEHA)

Introduction: Understanding MEHA in Context

Mono-2-ethylhexyl adipate (MEHA), with CAS Registry Number 4337-65-9, is a monoester of adipic acid and 2-ethylhexanol.[1] It is primarily encountered in scientific and industrial settings not as a final product, but as a crucial intermediate and metabolite. MEHA is the principal breakdown product of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer in consumer products, particularly in polyvinyl chloride (PVC) applications like food wrap, and as a solvent in various cosmetics.[1][2][3] Therefore, the accurate identification and characterization of MEHA are paramount for toxicological studies, environmental monitoring, and ensuring the safety of consumer goods.

This guide provides a comprehensive overview of the core physicochemical properties, advanced analytical methodologies for identification, and the toxicological profile of MEHA, designed for researchers, scientists, and professionals in drug development and chemical safety.

Core Physicochemical & Chemical Properties

MEHA is a clear, thick, slightly yellow, and probably combustible liquid.[4][5] Its identity and basic properties are foundational to designing any analytical or safety protocol. As an ester, MEHA can react with acids to generate heat, and vigorous reactions may occur with strong oxidizing acids.[5][6] It is insoluble in water.[6]

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₆O₄ | PubChem[4] |

| Molecular Weight | 258.35 g/mol | PubChem[4] |

| CAS Number | 4337-65-9 | Haz-Map[1] |

| Appearance | Clear, thick, slightly yellow liquid | PubChem[4] |

| Solubility in Water | < 1 mg/mL at 70 °F (Insoluble) | PubChem[4], NOAA[6] |

| Flash Point | > 200 °F | PubChem[4] |

| Synonyms | 2-Ethylhexyl hydrogen adipate, Hexanedioic acid, mono(2-ethylhexyl) ester | Haz-Map[1] |

Structural Representation

The structure of MEHA features a hexanedioic acid (adipic acid) backbone esterified with a single 2-ethylhexyl group, leaving one carboxylic acid group free. This amphipathic nature influences its chemical reactivity and metabolic fate.

Caption: Chemical structure of Mono-2-ethylhexyl adipate (MEHA).

Analytical Methodologies for Identification & Quantification

The selection of an analytical technique for MEHA is dictated by the sample matrix, required sensitivity, and the need for qualitative versus quantitative data. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its identification due to its high separation power and the definitive structural information provided by mass spectrometry.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: GC-MS is the preferred method for analyzing semi-volatile compounds like MEHA.[8] Gas chromatography provides excellent separation of components in a mixture, while the mass spectrometer fragments the eluted molecules into a predictable pattern (mass spectrum), which serves as a molecular fingerprint for unambiguous identification.[7][9] For complex biological or environmental samples, the selectivity of MS is crucial to distinguish MEHA from other matrix components.[10]

-

Sample Preparation (Liquid-Solid Extraction):

-

For aqueous samples (e.g., urine, environmental water), acidify the sample to a pH of ~2 to ensure MEHA is in its protonated state.

-

Pass the acidified sample through a C18 solid-phase extraction (SPE) cartridge. The nonpolar C18 phase will retain MEHA.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute MEHA from the cartridge using a suitable organic solvent like dichloromethane or ethyl acetate.[10]

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of solvent compatible with the GC injection port.

-

QC Step: Spike a duplicate sample with a known concentration of MEHA standard to calculate extraction recovery. An internal standard (e.g., a deuterated analog) should be added before extraction for optimal quantification.

-

-

Derivatization (Optional but Recommended for Improved Peak Shape):

-

The free carboxylic acid group on MEHA can lead to peak tailing on some GC columns. To mitigate this, convert the carboxylic acid to its trimethylsilyl (TMS) ester.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.

-

Heat at 60-70°C for 30 minutes. The resulting TMS-derivatized MEHA is more volatile and less polar, yielding sharper, more symmetrical chromatographic peaks.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A nonpolar or intermediate-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Data Acquisition: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

-

-

Data Analysis & Validation:

-

Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample to that of a certified MEHA reference standard. Match the fragmentation pattern against a spectral library (e.g., NIST).

-

Quantification: Generate a calibration curve using at least five concentrations of the MEHA standard. The concentration in the sample is determined by comparing its peak area (normalized to the internal standard) against the calibration curve. Linearity (R² > 0.99) must be verified.[11]

-

Caption: Generalized workflow for the GC-MS analysis of MEHA.

High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful alternative for MEHA analysis.[12] It is especially useful for samples that are difficult to volatilize or are thermally unstable.[13] HPLC avoids the need for derivatization, simplifying sample preparation, and is well-suited for direct analysis of biological fluids.[14] The use of chemometric approaches can further optimize HPLC methods for speed and sustainability.[15]

-

Sample Preparation:

-

For biological fluids like plasma, a protein precipitation step is necessary. Add 3 parts of cold acetonitrile to 1 part plasma, vortex, and centrifuge.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute in the initial mobile phase composition.

-

QC Step: Use an internal standard (e.g., a stable isotope-labeled MEHA) added prior to precipitation to correct for matrix effects and procedural losses.

-

-

HPLC-MS Instrumentation and Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: A reverse-phase C18 column (e.g., Zorbax, Acquity UPLC BEH C18; 2.1 x 50 mm, 1.7 µm) is suitable for retaining MEHA.

-

Mobile Phase:

-

A: Water with 0.1% formic acid (to aid ionization).

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A gradient from ~40% B to 95% B over several minutes will effectively elute MEHA.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity. Monitor the transition from the parent ion (e.g., m/z 257.2 for [M-H]⁻) to a specific product ion.

-

-

Spectroscopic Characterization

While chromatographic methods are primary for separation and quantification, spectroscopic techniques provide orthogonal confirmation of molecular structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for identifying the functional groups present in MEHA.[16] The spectrum would be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide the definitive, atom-by-atom structural map of the molecule, confirming the connectivity of the adipate and 2-ethylhexyl moieties.

Toxicology and Metabolic Significance

The primary toxicological interest in MEHA stems from its role as a metabolite of DEHA.[2] DEHA itself is associated in animal studies with infertility and toxicity to the liver, kidneys, and testes.[2] Upon ingestion, DEHA is rapidly hydrolyzed in the gastrointestinal tract, leading to the absorption of MEHA.[10]

A key finding is that MEHA, but not its parent compound DEHA, is a potent peroxisome proliferator.[2] Peroxisome proliferation is a cellular process that, in rodents, has been linked to the development of liver tumors.[10] This mechanism underscores the importance of studying not just the parent compound but also its metabolites, as the metabolite may be the more biologically active agent. Developmental exposure to DEHA, which implies exposure to MEHA, has been linked to adverse effects such as poor bone formation and decreased birth weight in animal models.[2]

Caption: Metabolic pathway of DEHA to MEHA and subsequent effects.

Safe Handling and Storage

Proper handling of MEHA in a laboratory setting is essential to ensure personnel safety.

-

Storage: Store in a refrigerator, tightly sealed, and away from all sources of ignition.[5][6]

-

Handling: Wear appropriate personal protective equipment (PPE), including a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves.[5]

-

Spills: For small spills, remove all ignition sources. Use absorbent paper to collect the liquid, seal the contaminated materials in a vapor-tight plastic bag for disposal, and wash the contaminated surface with ethanol followed by soap and water.[5][6]

-

First Aid:

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20342, Mono(2-ethylhexyl) adipate. Retrieved from [Link]

-

Environmental Working Group (EWG). (n.d.). Mono(2-ethylhexyl) adipate. Human Toxome Project. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mono(2-ethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]

-

Haz-Map. (n.d.). Mono(2-ethylhexyl) adipate. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, FR: IARC. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Technical Factsheet on: DI(2-Ethylhexyl) Adipate. Retrieved from [Link]

-

Shikov, A. N., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR FT-IR Spectra of (a) MEHA- and (b) MAHA composite hydrogels. Retrieved from [Link]

-

ACS Omega. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of MEHA on body weight, food, and water intake, urine output. Retrieved from [Link]

-

ResearchGate. (2024). Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Green Approaches in High-Performance Liquid Chromatography for Sustainable Food Analysis. Retrieved from [Link]

-

ResearchGate. (2018). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Effect of methionine hydroxy analog feed supplements. Retrieved from [Link]

-

Acciaretti, F., & Pasquale, A. (2020). Di(2-ethylhexyl) adipate (DEHA), A NEW HOPE! A sustainable and promising process for the plasticisers industry. Bicocca Open Archive. Retrieved from [Link]

-

ACS Publications. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints. Retrieved from [Link]

-

ResearchGate. (n.d.). Swelling and degradation properties of the developed MeHA and collagen... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of MAEHA copolymer. Retrieved from [Link]

-

MDPI. (2024). Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Methyl Mercaptan. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing bis(2-ethylhexyl)adipate.

-

ResearchGate. (n.d.). Finding MeOH: A literature review on methods for the determination of methanol. Retrieved from [Link]

-

Preprints.org. (2024). Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). Metabolism and Health. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2023). Infrared Spectroscopic Study of Binding Interaction of Metal Complexes with Mefenamic Acid. Retrieved from [Link]

-

YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Rapid Determination of Methanol In Herbaceous Distillates. Retrieved from [Link]

-

PubMed. (1981). Metabolic effects of methylxanthines. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Retrieved from [Link]

-